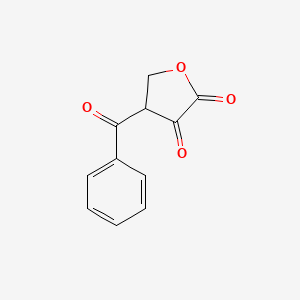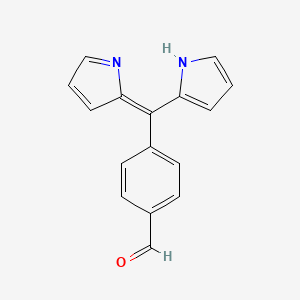
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]benzaldehyde , is a compound with an intriguing molecular structure. It belongs to the class of tripyrroles and features a benzaldehyde moiety linked to two pyrrole rings. Let’s explore its properties and applications!
准备方法
Synthetic Routes::
- One common approach involves the reaction of benzaldehyde with pyrrole derivatives under suitable conditions.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: can be synthesized through various methods, including condensation reactions.
- While there isn’t a large-scale industrial production method specifically for this compound, it can be prepared in the laboratory using established synthetic routes.
化学反应分析
Reactivity::
- Common reactions include oxidation, reduction, and substitution processes.
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: participates in several chemical reactions due to its functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.
Substitution: Various nucleophiles can replace the aldehyde hydrogen, leading to new derivatives.
- Oxidation yields the corresponding carboxylic acid.
- Reduction produces the alcohol form.
- Substitution reactions lead to diverse derivatives.
科学研究应用
Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.
Biology: Its structural features may play a role in biological processes, warranting investigation.
Medicine: Although not directly used as a drug, understanding its properties informs drug design.
Industry: It could serve as a precursor for dyes, pigments, or materials.
作用机制
- The exact mechanism by which 4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
相似化合物的比较
- Similar compounds include other pyrrole derivatives, such as undecylprodigiosin , 4-[(5-methyl-1H-pyrrol-2-yl)(5-methyl-2H-pyrrol-2-ylidene)methyl]pyridine , and 4-[(1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl]phenol .
4-((1H-Pyrrol-2-yl)(2H-pyrrol-2-ylidene)methyl)benzaldehyde: stands out due to its unique combination of pyrrole and benzaldehyde moieties.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
4-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C16H12N2O/c19-11-12-5-7-13(8-6-12)16(14-3-1-9-17-14)15-4-2-10-18-15/h1-11,17H/b16-15- |
InChI 键 |
DNXVJDIOIVSVLY-NXVVXOECSA-N |
手性 SMILES |
C1=C/C(=C(\C2=CC=C(C=C2)C=O)/C3=CC=CN3)/N=C1 |
规范 SMILES |
C1=CC(=C(C2=CC=C(C=C2)C=O)C3=CC=CN3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


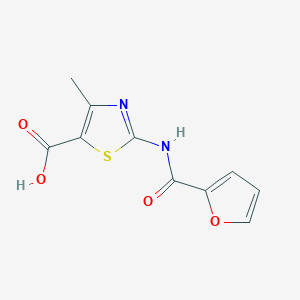
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
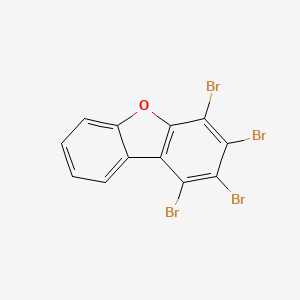

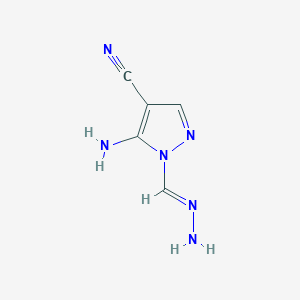
![4-[(4-Methylphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12892330.png)
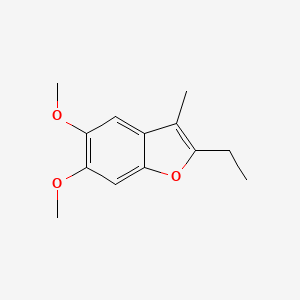
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
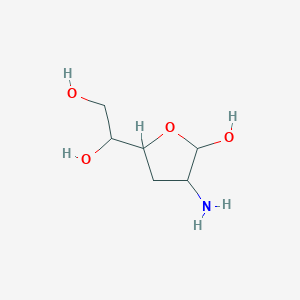
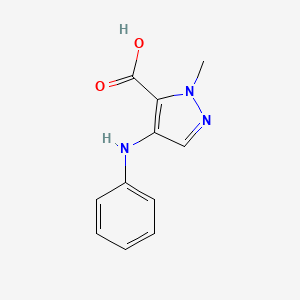
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)

